molecular formula C18H15N3O3 B557584 Fmoc-Gly-CHN2 CAS No. 275816-73-4

Fmoc-Gly-CHN2

Cat. No. B557584
M. Wt: 321,34 g/mole
InChI Key: VPTICKBUJYDMLC-BENRWUELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Gly-CHN2 is an Fmoc protected glycine derivative12. It is useful for proteomics studies and solid phase peptide synthesis techniques12. Glycine, being the simplest and least sterically hindered of the amino acids, confers a high level of flexibility when incorporated into polypeptides12.



Synthesis Analysis

Fmoc-Gly-CHN2 is synthesized using standard Fmoc chemistry3. The process involves deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain3. The synthesis of some peptide sequences can be problematic due to the many steps and chemical compounds involved and the chemical nature of specific amino acids3.



Molecular Structure Analysis

Fmoc-Gly-CHN2 has a molecular structure of C18H15N3O345. It contains a total of 41 bonds, including 26 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 triple bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 (thio-) carbamate (aliphatic), and 1 positively charged N5.



Chemical Reactions Analysis

Fmoc-Gly-CHN2 is involved in various chemical reactions. For instance, Fmoc-glycine coupling of saccharide β -glycosylamines is used for the fractionation of oligosaccharides and formation of neoglycoconjugates6. Another example is the use of Fmoc-Gly-NH-CH2-acetyloxy as a cleavable linker for the synthesis of antibody-drug conjugates7.



Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-Gly-CHN2 are not explicitly mentioned in the search results. However, it is known that Fmoc protected amino acids are generally stable under a wide range of conditions, but can be selectively deprotected under basic conditions3.


Scientific Research Applications

  • Hydrogel Development for Biomedical Applications

    • Fmoc-modified peptides and amino acids, including glycine derivatives like Fmoc-Gly-Gly-Gly, have been used to create nanofibrillar hydrogels. These hydrogels mimic the extracellular matrix and show potential for various biomedical applications, such as substrates for cell cultures, due to their good cell viability and biocompatibility (Nita et al., 2022).
  • Synthesis of Glycoconjugates for Glycobiological Studies

    • In glycobiology, Fmoc-protected glycine derivatives have been used in the synthesis of synthetic glycoclusters. These clusters mimic natural carbohydrate ligands and are vital for studying carbohydrate binding, demonstrating the importance of Fmoc-Gly derivatives in advanced biochemical research (Katajisto et al., 2002).
  • Enhanced Stereoselectivity in Synthesis of Amino Acids

    • Fmoc-Gly derivatives are used in the synthesis of specialized amino acids like Fmoc-L-γ-carboxyglutamic acid. These derivatives enhance the stereoselectivity in the synthesis process, which is crucial for developing specific, functional amino acids for various scientific applications (Smith et al., 2011).
  • High-Performance Liquid Chromatography (HPLC) in Protein Analysis

    • Fmoc derivatives, including those of glycine, are used in high-performance liquid chromatography for the analysis of amino acids and proteins. This method offers high throughput and accuracy, important for protein identification in biological research (Ou et al., 1996).
  • Development of Peptide-Based Drugs and Biomaterials

    • Fmoc-Gly derivatives are utilized in the synthesis of peptide-based drugs and biomaterials, such as the creation of constrained dipeptide isosteres. These compounds have applications in medicinal chemistry and drug development (Galeazzi et al., 2010).
  • Glycan Analysis and Fabrication of Glycan Arrays

    • In the field of glycomics, Fmoc-modified glycine derivatives are used for labeling and analyzing O-glycans. This method enhances sensitivity in glycan analysis and is crucial for understanding glycan interactions in biological systems (Yamada et al., 2013).
  • Corrosion Inhibition in Material Science

    • Glycine derivatives like FMOC have been studied as corrosion inhibitors for materials like carbon steel. This application demonstrates the versatility of Fmoc-Gly derivatives beyond biological systems (Chen, 2018).
  • Fmoc-Peptide Acid Chlorides in Peptide Synthesis

    • Fmoc-Gly derivatives are used in the synthesis of peptides, including the construction of complex peptide structures like β-Casomorphin. This demonstrates their role in facilitating advanced peptide synthesis techniques (Babu et al., 1999).
  • Glyphosate Analytics in Environmental Studies

    • Fmoc-Gly derivatives play a role in the detection of glyphosate, a widely used herbicide, by reacting with glyphosate to form detectable derivatives. This application is important for environmental monitoring and analysis (Ahmed et al., 2018).

Safety And Hazards

Fmoc-Gly-CHN2 should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak9.


properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(3-diazo-2-oxopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c19-21-10-12(22)9-20-18(23)24-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,10,17H,9,11H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDGJOVHMQKZMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)C=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Gly-CHN2

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